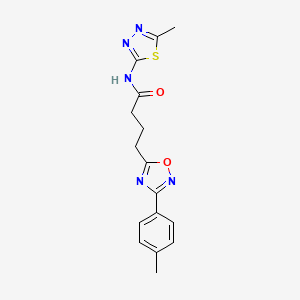
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide, also known as DMQA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMQA is a member of the hydroxyquinoline family of compounds and has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学的研究の応用
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has also been shown to possess antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. In addition, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has been shown to possess anticancer properties and has been studied for its potential use in cancer therapy.
作用機序
The exact mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide is not fully understood. However, it is believed that N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide exerts its biological activities through the modulation of various signaling pathways and the inhibition of key enzymes involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce the levels of reactive oxygen species (ROS) in cells. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has also been shown to induce apoptosis in cancer cells and to inhibit cancer cell proliferation.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It is also relatively non-toxic and has been shown to have low cytotoxicity in vitro. However, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has some limitations for use in lab experiments. It is poorly soluble in water, which can limit its use in certain assays. In addition, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide. One area of research is the development of novel N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide derivatives with improved solubility and efficacy. Another area of research is the study of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide in animal models to determine its potential therapeutic applications in vivo. In addition, the mechanisms of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide need to be further elucidated to fully understand its biological activities. Finally, the potential use of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide in combination with other therapeutic agents for the treatment of various diseases should be explored.
合成法
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenylamine with 2-hydroxy-3-formylquinoline, followed by a reduction step and subsequent acetylation. The resulting compound is purified through column chromatography to yield N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide in high purity.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-8-9-14(2)19(10-13)22(15(3)23)12-17-11-16-6-4-5-7-18(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOXYBSGHVIREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

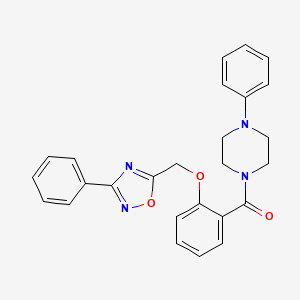
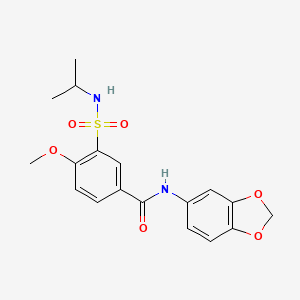


![N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7715234.png)
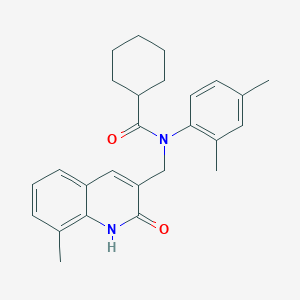
![4-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715246.png)
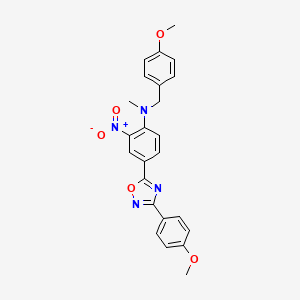
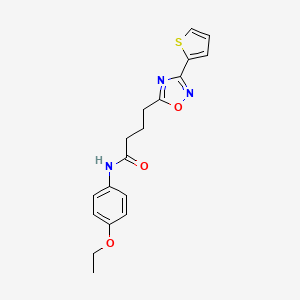
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715253.png)
![N-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715262.png)
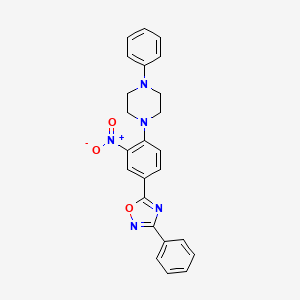
![N-(2H-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715276.png)
